- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
商品名:N-Boc-4-aminophenethylamine
N-Boc-4-aminophenethylamine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 236.15200
- どういたいしつりょう: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.4
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.57 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine セキュリティ情報
- 危険物輸送番号:2811
- 危険レベル:6.1
- 包装グループ:Ⅲ
N-Boc-4-aminophenethylamine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Boc-4-aminophenethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 1g |
¥1933.00 | 2023-03-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 250mg |
¥36 | 2023-02-17 | |
TRC | A612955-2500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2500mg |
$ 167.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D775195-5g |
[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |
94838-59-2 | 97% | 5g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 25g |
¥763.00 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
¥454.68 | 2025-01-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 97% | 1g |
¥39.0 | 2023-09-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 5g |
¥8640.00 | 2023-03-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 |
N-Boc-4-aminophenethylamine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
リファレンス
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
リファレンス
- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
リファレンス
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Methanol ; 24 h, rt
リファレンス
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
リファレンス
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
リファレンス
- Controlling epithelial sodium channels with light using photoswitchable amiloridesNature Chemistry, 2014, 6(8), 712-719,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Methanol ; 24 h, rt
リファレンス
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
リファレンス
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
リファレンス
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of aminesSynthetic Communications, 2021, 51(24), 3791-3804,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
リファレンス
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulatorsBioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203,
ごうせいかいろ 13
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
リファレンス
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogelsPolymer Chemistry, 2020, 11(11), 1871-1876,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
リファレンス
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 ReceptorJournal of Medicinal Chemistry, 2012, 55(11), 5627-5631,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
リファレンス
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
リファレンス
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of aminesTetrahedron Letters, 2016, 57(43), 4807-4811,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
リファレンス
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptorBioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127,
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine

清らかである:99%
はかる:100g
価格 ($):287.0